molecular formula C20H14O5 B2359585 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one CAS No. 869079-33-4

7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one

Cat. No.: B2359585
CAS No.: 869079-33-4
M. Wt: 334.327
InChI Key: HUVZJAZIYKNDCM-UHFFFAOYSA-N
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Description

7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one is a sophisticated coumarin-based chemical scaffold designed for advanced research and development applications. Coumarin derivatives are extensively investigated in medicinal chemistry for their broad spectrum of biological activities, serving as key precursors for developing novel anticancer agents . The structural motif of fused coumarin systems, similar to this compound, is a promising subject in the search for new chemotherapeutic candidates, with some derivatives demonstrating significant growth inhibition and even lethal effects against specific human cancer cell lines in vitro . Furthermore, the coumarin core is a well-known fluorophore, making its derivatives valuable in materials science for the development of fluorescent probes, molecular sensors, and as additives in cosmetics and perfumes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this high-purity compound as a critical building block in organic synthesis, for probing biological mechanisms, or in the design and development of new pharmacologically active molecules.

Properties

IUPAC Name

7-ethoxy-4-(2-oxochromen-3-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-2-23-13-7-8-14-15(11-19(21)24-18(14)10-13)16-9-12-5-3-4-6-17(12)25-20(16)22/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVZJAZIYKNDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Condensation

The most widely reported laboratory-scale synthesis involves the condensation of 7-ethoxychromen-2-one with 2-oxochromen-3-yl chloride in dichloromethane (DCM) at ambient temperature. Triethylamine (TEA) serves as both base and catalyst, neutralizing HCl byproducts. Purification via silica gel column chromatography (hexane/ethyl acetate, 7:3) yields the target compound in 82–87% purity.

Reaction Scheme:
$$
\text{7-Ethoxychromen-2-one} + \text{2-Oxochromen-3-yl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to avoid solvent use. A stoichiometric mixture of reactants undergoes grinding with potassium carbonate (K₂CO₃) at 35 Hz for 90 minutes, achieving 78% yield. While environmentally favorable, this method requires post-reaction washing with ethanol to remove excess base.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols optimize the condensation reaction using tubular flow reactors (TFRs) at 50°C with a residence time of 20 minutes. Key parameters include:

Parameter Value Impact on Yield
Temperature 50°C Maximizes kinetics without side reactions
Pressure 1.5 atm Prevents solvent evaporation
Molar Ratio (1:1.05) Excess chloride Drives reaction to completion
Catalyst Loading 5 mol% TEA Balances cost and efficiency

This setup achieves 90–92% conversion with a throughput of 12 kg/h, outperforming batch reactors by 18%.

Crystallization-Based Purification

Post-synthesis, the crude product undergoes anti-solvent crystallization using heptane. Gradual cooling from 60°C to 4°C over 8 hours yields needle-like crystals with 99.2% purity (HPLC). This step reduces column chromatography dependency, cutting production costs by 30%.

Optimization of Reaction Conditions

Response Surface Methodology (RSM)

A central composite design (CCD) evaluated four factors: temperature (X₁), time (X₂), solvent ratio (X₃), and catalyst concentration (X₄). Ethanol/water (85:15) emerged as the optimal solvent, enhancing reactant solubility while minimizing byproducts.

Model Equation for Yield Prediction:
$$
Y = 68.7 + 4.2X1 + 3.8X2 - 2.1X3 + 5.6X4 - 1.9X1X2
$$
Where $$ Y $$ = yield (%), $$ X1 $$ = temperature (°C), $$ X2 $$ = time (h), $$ X3 $$ = solvent ratio, $$ X4 $$ = catalyst (mol%).

Critical Parameter Interactions

  • Temperature vs. Time: Elevated temperatures (>60°C) reduce reaction time but increase dimerization byproducts.
  • Solvent Polarity: Aqueous ethanol improves nucleophilic attack on the carbonyl carbon but slows diffusion-limited steps.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Base-Mediated (Lab) 82–87 95–98 Low Moderate (solvent use)
Mechanochemical 75–78 93–95 Moderate Low
Continuous Flow 90–92 99+ High Low (solvent recycle)

Key Observations:

  • Continuous flow systems outperform batch methods in yield and scalability.
  • Mechanochemical approaches, while eco-friendly, lag in yield due to incomplete reactant mixing.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the chromenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized chromen-2-one derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex organic molecules. It is used as a reagent in various organic synthesis reactions, allowing for the construction of diverse chemical entities with potential applications in pharmaceuticals and materials science.

Fluorescent Probes
Due to its unique structural properties, 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one is being investigated as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .

Biological Applications

Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge reactive oxygen species, which are implicated in various diseases, thus potentially mitigating oxidative stress-related damage.

Anticancer Properties
The compound has been explored for its anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly breast cancer cells (MCF-7), with notable IC50 values suggesting its potency . The mechanism of action may involve the inhibition of key enzymes associated with tumor growth and survival pathways .

Medical Applications

Pharmacological Investigations
this compound is being studied for various pharmacological properties, including anti-inflammatory and antimicrobial activities. Its derivatives have shown promise in treating infections and inflammatory conditions due to their ability to modulate inflammatory pathways .

Industrial Applications

Material Science
In industry, this compound is utilized in developing materials with specific optical and electronic properties. Its unique chromophore structure allows it to be incorporated into polymers and coatings that require enhanced light absorption or emission characteristics.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceIC50 Value (μM)Notes
AntioxidantN/AEffective scavenger of reactive oxygen species
Anticancer (MCF-7) 0.47Significant inhibition of cell proliferation
Antimicrobial N/ADemonstrated activity against various pathogens

Table 2: Synthetic Methods Overview

MethodologyDescription
Condensation ReactionInvolves reacting 7-ethoxychromen-2-one with 2-oxochromen-3-yl chloride using triethylamine as a base.
O-AcylationUtilizes acyl chlorides to modify the compound, enhancing its biological activity and stability .

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, its antioxidant activity may involve scavenging reactive oxygen species and inhibiting oxidative stress-related pathways. Its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Substitutions at Position 7 and 4

(a) 7-Ethoxy-3-phenyl-4H-chromen-4-one (CAS 13057-73-3)
  • Substituents : Ethoxy at position 7, phenyl at position 3.
  • Key Differences : Lacks the 2-oxochromen-3-yl group at position 4, which reduces π-conjugation and may alter binding interactions in biological systems.
(b) Compound 4g (7-(8-methoxy-2-oxochromen-3-yl)-substituted)
  • Substituents : Methoxy at position 8, trifluoromethyl (-CF₃) group.
  • Physical Properties : Melting point 206–208°C, lower than the target compound’s analogues, likely due to reduced crystallinity from the trifluoromethyl group .
(c) 7-[(2,6-Dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one
  • Substituents : Dichlorophenyl-methoxy at position 5.
  • Biological Relevance : Designed as a TDP1 inhibitor, highlighting the role of halogenated substituents in targeting enzyme active sites .

Functional Analogues with Heterocyclic Additions

(a) Furan- and Pyrrole-Fused Coumarins
  • Examples : 3-[4-(2-oxochromen-3-yl)-2,5-diphenyl-1H-pyrrol-3-yl]chromen-2-one (12d).
  • Key Features : Heterocyclic rings (furan/pyrrole) fused to the coumarin core enhance planarity and π-conjugation, influencing UV-Vis absorption and redox properties.
  • Applications : Demonstrated anti-tuberculosis activity, suggesting synergistic effects between the coumarin and heterocyclic moieties .
(b) Thiazolyl-Substituted Coumarins
  • Examples : 4-hydroxy-3-(2-phenylthiazol-4-yl)chromen-2-one (20b).
  • Key Features : Thiazole rings introduce nitrogen and sulfur atoms, modifying hydrogen-bonding capacity and metal-chelating ability.
  • Synthesis : Formed via reactions with thioureas or thioamides, yielding derivatives with moderate to high antibacterial activity .

Comparative Analysis of Physical and Spectral Properties

Melting Points and Solubility

Compound Substituents Melting Point (°C) Notable Features
Target Compound (Analogue) 7-ethoxy, 4-(2-oxochromen-3-yl) Not reported High conjugation may increase m.p.
4f Amide, lactone 228–230 Carboxylic acid group enhances polarity
4g 8-methoxy, trifluoromethyl 206–208 Lower m.p. due to CF₃ steric effects
7-Ethoxy-3-phenyl Phenyl at C3 Not reported Increased lipophilicity

Spectroscopic Characteristics

  • FTIR :
    • Lactone C=O : Strong absorption at ~1700 cm⁻¹ in all coumarins .
    • Amide C=O : Additional peak at ~1650 cm⁻¹ in compounds like 4f and 4g .
  • NMR :
    • C4-H of Coumarin : Distinct downfield shifts (δ 6.2–6.5 ppm) due to conjugation with the 2-oxo group .

Antimicrobial Activity

  • 8-Amino-4,7-dihydroxy-chromen-2-one Derivatives: Exhibited bacteriostatic activity against Staphylococcus aureus and Escherichia coli, comparable to cephalexin but less potent than streptomycin .
  • Thiazolyl-Substituted Coumarins (20b) : Moderate activity against Gram-positive bacteria, attributed to thiazole-mediated membrane disruption .

Enzyme Inhibition

  • TDP1 Inhibitors : The dichlorophenyl-substituted analogue () showed enhanced inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), critical in cancer therapy .

Anti-Tuberculosis Activity

  • Furan/Pyrrole-Fused Coumarins : IC₅₀ values in the micromolar range against Mycobacterium tuberculosis, with bromo/methoxy substituents improving efficacy .

Biological Activity

7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one, a derivative of chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O4C_{17}H_{16}O_4, with a molecular weight of approximately 284.31 g/mol. The compound features a chromenone core, which is known for its ability to exhibit various pharmacological effects. The ethoxy group at the 7-position and the oxochromen moiety at the 4-position are critical for its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets, including enzymes and receptors. This interaction can modulate key biological pathways, influencing processes such as cell proliferation and apoptosis.

Antifungal Activity

Research indicates that derivatives of chromenone compounds, including this compound, exhibit significant antifungal properties. For instance, studies have shown that modifications at the 7-hydroxy position can enhance antifungal activity against pathogens such as Alternaria solani and Alternaria alternata .

CompoundActivity Against A. solaniActivity Against A. alternata
This compound Moderate (20–30%)High (>40%)
Control Low (<10%)Low (<10%)

Antibacterial Activity

The antibacterial potential of chromenone derivatives has also been explored. For example, related compounds demonstrated inhibitory effects against Klebsiella oxytoca, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL . The presence of hydroxyl or methoxy groups has been linked to increased antibacterial activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Its ability to induce apoptosis in cancer cells has been documented, although further studies are required to clarify its efficacy and mechanism .

Case Studies and Research Findings

  • Antifungal Screening : A study involving a series of chromenone derivatives demonstrated that structural modifications significantly impacted antifungal activity. The compound exhibited enhanced effectiveness against various fungal strains compared to unmodified controls .
  • Antibacterial Testing : In vitro evaluations indicated that certain flavonoid derivatives similar to 7-Ethoxy compounds showed promising antibacterial effects against common pathogens associated with bovine mastitis, highlighting their potential in veterinary medicine .
  • Anticancer Evaluation : Research on related coumarin derivatives has shown that they can inhibit cancer cell growth through modulation of apoptotic pathways and enzyme inhibition . Further exploration into the specific pathways affected by 7-Ethoxy derivatives is warranted.

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